molecular formula C5H5BrN2O B1524213 6-Amino-2-bromopyridin-3-ol CAS No. 1187930-22-8

6-Amino-2-bromopyridin-3-ol

Cat. No. B1524213
M. Wt: 189.01 g/mol
InChI Key: WGXNFINAFBXTNB-UHFFFAOYSA-N
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Description

“6-Amino-2-bromopyridin-3-ol” is a chemical compound with the molecular formula C5H5BrN2O . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “6-Amino-2-bromopyridin-3-ol” is represented by the InChI code 1S/C5H5BrN2O/c6-3-1-2-4(7)8-5(3)9/h1-2H,(H3,7,8,9) . The molecular weight of the compound is 189.01 .


Physical And Chemical Properties Analysis

“6-Amino-2-bromopyridin-3-ol” is a solid substance . It should be stored at room temperature in a dark place, in an inert atmosphere .

Scientific Research Applications

Synthetic Applications

6-Amino-2-bromopyridin-3-ol serves as a versatile intermediate for the synthesis of complex molecules. For instance, it has been used in the development of efficient and flexible methods for synthesizing 2-aminopyridines, which are key structural cores in bioactive natural products and organic materials. These methods involve selective amination and subsequent C-C cross-coupling reactions, demonstrating the compound's utility in organic synthesis (Bolliger, Oberholzer, & Frech, 2011).

Electrocatalysis

Research into the electrocatalytic synthesis of 6-aminonicotinic acid from 2-amino-5-bromopyridine highlights the potential of 6-Amino-2-bromopyridin-3-ol derivatives in electrosynthesis. Studies have shown that these compounds can be effectively reduced in the presence of CO2 at silver electrodes, offering a pathway to synthesizing valuable chemical products under mild conditions (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).

Antitumor and Antiangiogenic Activity

6-Amino-2,4,5-trimethylpyridin-3-ols have been synthesized from pyridoxine·HCl and shown to possess significant antiangiogenic and antitumor activities. This demonstrates the potential of derivatives of 6-Amino-2-bromopyridin-3-ol in developing new antiangiogenic agents for cancer treatment (Kim et al., 2014).

Multicomponent Chemistry

The development of 2-isocyanopyridines, including 2-bromo-6-isocyanopyridine, as novel convertible isocyanides for multicomponent chemistry, showcases the utility of 6-Amino-2-bromopyridin-3-ol derivatives. These compounds facilitate the synthesis of complex molecules, including potent opioids like carfentanil, highlighting their significance in medicinal chemistry (van der Heijden, Jong, Ruijter, & Orru, 2016).

Ligand Development for Catalysis

Derivatives of 6-Amino-2-bromopyridin-3-ol have been explored for their potential as ligands in catalytic processes. Research into CNN pincer palladium(II) and ruthenium(II) complexes with N-substituted-2-aminomethyl-6-phenylpyridines demonstrates the applicability of these derivatives in organic transformations and polymerization reactions, further underscoring their importance in catalysis and material science (Wang et al., 2011).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

6-amino-2-bromopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-5-3(9)1-2-4(7)8-5/h1-2,9H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXNFINAFBXTNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696241
Record name 6-Amino-2-bromopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-bromopyridin-3-ol

CAS RN

1187930-22-8
Record name 6-Amino-2-bromo-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187930-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2-bromopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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